molecular formula C25H26O3 B2638222 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one CAS No. 939889-87-9

7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B2638222
CAS No.: 939889-87-9
M. Wt: 374.48
InChI Key: CYXGGCNDARHUOB-UHFFFAOYSA-N
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Description

This spirocyclic compound features a unique pyrano[3,2-g]chromen core fused with a cyclohexane ring, substituted at the 7' position with a benzyl group and at the 6' position with a methyl group. Its spiro architecture confers conformational rigidity, which may enhance binding specificity in pharmaceutical applications . The ketone moiety at the 8' position is a reactive site for derivatization, enabling the synthesis of oximes, thiones, and other functionalized analogs .

Properties

IUPAC Name

7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-17-20-15-19-10-13-25(11-6-3-7-12-25)28-22(19)16-23(20)27-24(26)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,15-16H,3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXGGCNDARHUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a complex organic compound with potential therapeutic applications. The spirocyclic structure suggests unique biological properties, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure

The compound features a spirocyclic framework that combines elements of chromene and cyclohexane, which may contribute to its biological activity. The specific arrangement of functional groups can influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with spirocyclic structures have been noted for their ability to scavenge free radicals, potentially protecting against oxidative stress.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects against various pathogens. The presence of the benzyl and methyl groups may enhance lipophilicity, improving membrane penetration.
  • Cytotoxic Effects : Preliminary studies suggest that 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells

Case Studies

  • Antioxidant Study : A study assessing the antioxidant capacity revealed that the compound significantly reduced oxidative stress markers in vitro. The mechanism was attributed to the donation of hydrogen atoms from hydroxyl groups present in the structure.
  • Antimicrobial Efficacy : In a controlled experiment, 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one demonstrated potent activity against Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent.
  • Cytotoxicity Against Cancer Cells : A series of assays conducted on various cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This points to its potential as an anti-cancer agent.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacteria and fungi. For instance, compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : The spirocyclic structure is often associated with anticancer activity. Research indicates that spiro compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects : Certain derivatives have been tested for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of spiro compounds, including derivatives of 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of spiro compounds derived from this chemical class. The study utilized various cancer cell lines to assess cytotoxicity and found that specific derivatives exhibited IC50 values indicating effective suppression of tumor growth .

Comparison with Similar Compounds

Structural and Functional Modifications

Oxime and Thione Derivatives
  • 7'-Benzyl-6'-methyl-...-8'-one oxime (C₂₅H₂₇NO₃): The oxime derivative replaces the ketone with an =N–OH group, enhancing stability and enabling hydrogen bonding. This modification is common in prodrug design to improve pharmacokinetics .
Substituent Variations
  • 6'-Ethyl-10'-hydroxy analog : The ethyl group adds lipophilicity, whereas the hydroxy group enables hydrogen bonding, balancing solubility and membrane permeability .
Functionalized Derivatives
  • Carbamate-hydrazino derivative (C₃₁H₃₇N₃O₅): This complex derivative includes a carbamate and hydrazone group, suggesting applications in targeted drug delivery due to its structural versatility .

Physicochemical and Pharmacological Properties

Compound Key Features Molecular Weight LogP (Predicted) Potential Applications References
Target Compound Benzyl, methyl, ketone 374.5 ~3.8 Pharmaceutical intermediate
Oxime Derivative =N–OH group 389.5 ~2.9 Prodrugs, stability enhancement
Thione Derivative =S group 422.6 ~4.1 Enzyme inhibition
4-tert-Butyl-6'-phenyl Bulky tert-butyl, phenyl 402.5 ~5.2 Receptor binding
Acetic Acid Derivative –COOH group 368.4 ~1.5 Solubility enhancement
  • Lipophilicity : The target compound’s benzyl and methyl groups contribute to moderate lipophilicity (LogP ~3.8), favoring membrane permeability. Derivatives like the thione analog (LogP ~4.1) are more lipophilic, while the acetic acid derivative (LogP ~1.5) is polar .
  • Bioactivity : The spirocyclic core’s rigidity may enhance selectivity in binding to biological targets, as seen in similar xanthone derivatives from Calophyllum pseudomole .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one?

  • Methodology : Multi-step synthesis involving spirocyclization and functional group protection. For example, similar spiro compounds are synthesized via condensation reactions using ketones (e.g., cyclohexanone) and heterocyclic precursors under reflux conditions, followed by benzylation or methylation . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for yield improvement.
  • Key Tools : IR and 1H^1H/13C^{13}C NMR spectroscopy for intermediate validation .

Q. How can the spirocyclic core and substituent positions be unambiguously confirmed?

  • Methodology : Use X-ray crystallography for definitive structural elucidation. For preliminary analysis, employ 1H^1H-1H^1H COSY and NOESY NMR to confirm spatial arrangements of substituents (e.g., benzyl and methyl groups) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for purity assessment of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254–280 nm) using C18 columns. Compare retention times against synthetic intermediates. Differential scanning calorimetry (DSC) confirms crystallinity and phase transitions .

Advanced Research Questions

Q. How can experimental design address contradictions in spectroscopic data during structure validation?

  • Methodology : Apply redundancy in analytical techniques. For example, discrepancies in NMR chemical shifts (e.g., overlapping peaks) can be resolved via 2D NMR (HSQC, HMBC) to assign proton-carbon correlations . Cross-validate with computational chemistry (DFT calculations for predicted spectra) .

Q. What strategies optimize the synthesis yield of this spiro compound in multi-step reactions?

  • Methodology : Use design of experiments (DoE) to evaluate factors like catalyst loading, reaction time, and solvent polarity. For instance, fractional factorial designs can identify critical parameters in spirocyclization steps . Statistical tools (e.g., ANOVA) quantify interactions between variables .

Q. How should researchers design stability studies to evaluate degradation under varying conditions?

  • Methodology : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts. For environmental stability, simulate abiotic transformations (e.g., photolysis in aqueous solutions) .

Q. What pharmacological screening approaches are appropriate for assessing bioactivity?

  • Methodology : Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) with randomized block designs to minimize batch effects. For in vivo studies, apply split-plot designs to evaluate dose-response relationships across biological replicates . Include positive controls (e.g., known kinase inhibitors) for benchmarking .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate substituent effects?

  • Methodology : Synthesize analogues with systematic substitutions (e.g., replacing benzyl with phenyl or altering methyl groups). Test bioactivity in parallel assays and use multivariate analysis (e.g., PCA) to correlate structural features with activity . Molecular docking studies predict binding interactions with target proteins .

Tables for Methodological Reference

Technique Application Example Reference
1H^1H-1H^1H COSY NMRAssigning proton-proton couplings in spiro cores
LC-MSDegradation product identification
DoE (Fractional Factorial)Optimizing reaction conditions
Molecular DockingPredicting protein-ligand interactions

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